2-(2-Methoxy-5-methylphenyl)ethanamine
Description
Contextualization within the Broader Class of Phenethylamines
Phenethylamines are a class of organic compounds that feature a phenethylamine (B48288) "backbone". wikipedia.org This core structure consists of a phenyl ring connected to an amino group via a two-carbon, or ethyl, group. wikipedia.org The versatility of this scaffold allows for a wide range of derivative compounds to be formed by replacing one or more hydrogen atoms on the core structure with various substituents. wikipedia.org This chemical class, known as substituted phenethylamines, is extensive and includes many compounds with significant biological activity. wikipedia.org
Endogenous compounds vital to human physiology, such as the monoamine neurotransmitters dopamine (B1211576) and norepinephrine, are themselves substituted phenethylamines. wikipedia.org Many synthetic derivatives are explored for their potential pharmacological effects, which can range from stimulants and antidepressants to psychedelics and anorectics. wikipedia.org Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems in the brain. wikipedia.org
Structural Distinctiveness of 2-(2-Methoxy-5-methylphenyl)ethanamine
This compound is a specific derivative within the substituted phenethylamine family. Its structure is defined by the addition of two particular substituents to the phenyl ring of the phenethylamine core: a methoxy (B1213986) group (-OCH₃) at the second carbon position (ortho-position) and a methyl group (-CH₃) at the fifth carbon position (meta-position relative to the ethylamine (B1201723) chain).
This specific substitution pattern distinguishes it from other phenethylamines. For instance, its regioisomers, which have the same chemical formula but different arrangements of the methoxy and methyl groups on the phenyl ring, would be expected to have different chemical and biological properties. researchgate.net The presence and position of a methoxy group, in particular, have been shown to influence the activity of phenethylamine derivatives, including their interaction with biological targets like dopamine transporters. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | |
| Molar Mass | 165.23 g/mol | |
| CAS Number | 46035-71-6 |
Significance and Research Rationale for Substituted Ethanamines
The scientific interest in substituted ethanamines, including this compound, is multifaceted. A primary driver of research is their potential application in medicinal chemistry and drug discovery. researchgate.net By systematically altering the substituents on the phenethylamine scaffold, researchers can investigate structure-activity relationships (SAR), which provide crucial insights into how molecular structure dictates biological function. nih.govbiomolther.org
Studies on various phenethylamine derivatives have explored their ability to interact with key proteins in the central nervous system, such as the dopamine transporter (DAT). nih.govbiomolther.org Understanding these interactions at a molecular level is fundamental to designing compounds with specific neurological effects. For example, research has shown that the nature and position of aromatic substituents can significantly alter a compound's ability to inhibit dopamine reuptake. nih.govbiomolther.org
Furthermore, compounds like this compound serve as valuable intermediates in organic synthesis. Their chemical structure allows them to be used as building blocks for the creation of more complex molecules, which may have unique properties and applications in various scientific fields. The development of efficient synthetic routes to access these and other unprotected β-arylethylamines is an active area of chemical research. acs.orgacs.org This ongoing work expands the toolbox available to chemists for constructing novel molecular architectures. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOUWXMTYCWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407169 | |
| Record name | 2-(2-methoxy-5-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46035-71-6 | |
| Record name | 2-(2-methoxy-5-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Methoxy 5 Methylphenyl Ethanamine
Established Synthetic Pathways
The synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine is predominantly achieved through robust and versatile chemical strategies. These methods are designed to precisely install the methoxy (B1213986), methyl, and ethanamine groups onto the benzene (B151609) ring in the required ortho and para relationships.
Halogenation and Nucleophilic Substitution Routes
This classical approach involves the initial introduction of a reactive handle, typically a halomethyl group, onto the aromatic precursor. This is followed by a nucleophilic substitution to introduce the two-carbon amine side chain. This multi-step process allows for the stepwise construction of the target molecule.
The synthesis typically commences with 4-methylanisole (B47524) (also known as p-cresyl methyl ether), a readily available derivative of anisole. The key transformation in this step is the introduction of a chloromethyl group (-CH2Cl) at the position ortho to the electron-donating methoxy group. This is accomplished via an electrophilic aromatic substitution known as chloromethylation. The reaction of 4-methylanisole with reagents such as formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, yields the crucial halogenated intermediate, 2-(chloromethyl)-1-methoxy-4-methylbenzene. The methoxy group directs the incoming electrophile to the ortho position, ensuring the correct regiochemistry for the subsequent steps.
| Precursor | Reagents | Key Transformation | Halogenated Intermediate |
| 4-Methylanisole | Formaldehyde (HCHO), Hydrogen Chloride (HCl) | Chloromethylation | 2-(Chloromethyl)-1-methoxy-4-methylbenzene |
This table outlines the generation of the key halogenated intermediate from a common anisole derivative.
With the reactive benzylic halide, 2-(chloromethyl)-1-methoxy-4-methylbenzene, in hand, the next stage involves the introduction of the nitrogen-containing side chain. A common and effective method is a two-step sequence beginning with a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide (NaCN). The cyanide anion displaces the chloride ion in an SN2 reaction to form (2-methoxy-5-methylphenyl)acetonitrile chemicalbook.comscbt.com. This nitrile is a stable intermediate that contains the necessary two-carbon framework.
The final step is the reduction of the nitrile functional group to a primary amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107). Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel or palladium on carbon is also an effective method for this reduction google.com. Both methods successfully convert the nitrile to the target compound, this compound.
| Intermediate | Reagent(s) | Product |
| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sodium Cyanide (NaCN) | (2-Methoxy-5-methylphenyl)acetonitrile |
| (2-Methoxy-5-methylphenyl)acetonitrile | 1. Lithium Aluminum Hydride (LiAlH₄) or 2. H₂/Raney Ni | This compound |
This table details the conversion of the halogenated intermediate to the final amine product via a nitrile intermediate.
Reductive Amination Approaches
Reductive amination offers a more convergent approach, where the carbon-nitrogen bond is formed and the amine is generated in a single conceptual process. This method relies on the reaction of a suitable aldehyde or ketone with an amine source under reducing conditions.
This synthetic route begins with the preparation of the corresponding aldehyde, 2-methoxy-5-methylbenzaldehyde nih.gov. This precursor can be synthesized from 4-methylanisole through various formylation reactions, which introduce a formyl group (-CHO) onto the aromatic ring. One such method is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent that then reacts with the electron-rich aromatic ring.
Once 2-methoxy-5-methylbenzaldehyde is obtained, it is subjected to reductive amination. In this process, the aldehyde is reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation organic-chemistry.orgnih.gov. This one-pot reaction efficiently converts the aldehyde directly to the primary amine.
The mechanism of reductive amination proceeds through two key stages. First, the aldehyde (2-methoxy-5-methylbenzaldehyde) reacts with the ammonia source. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a benzyl (B1604629) imine intermediate in situ.
| Precursor | Amine Source | Reducing Agent | Product |
| 2-Methoxy-5-methylbenzaldehyde | Ammonia (NH₃) or Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) or H₂/Catalyst | This compound |
This table summarizes the key components for the synthesis of the target compound via the reductive amination pathway.
Henry Reaction and Subsequent Reduction Methodologies for Nitroalkene Precursors
A common and effective method for synthesizing phenethylamine (B48288) derivatives, including this compound, is a two-step process that begins with the Henry reaction (also known as nitroaldol condensation). nih.govresearchgate.net This reaction involves the condensation of an aromatic aldehyde, in this case, 2-methoxy-5-methylbenzaldehyde, with a nitroalkane like nitromethane, to produce a β-nitrostyrene intermediate. nih.govresearchgate.net This nitroalkene precursor is the key building block for the subsequent reduction step.
The second step involves the reduction of the nitroalkene. This transformation can be accomplished using various reducing agents to yield the target primary amine. researchgate.net One powerful reducing agent used for this purpose is lithium aluminum hydride (LiAlH4). For example, a solution of a substituted 1-methoxy-2-methyl-3-(2-nitrovinyl)benzene in tetrahydrofuran (THF) can be added to a suspension of lithium aluminum hydride at 0 °C, followed by heating at reflux for an extended period, to produce the corresponding 2-phenylethanamine with high yields. acs.org One documented synthesis using this method achieved a 92% yield. acs.org
Alternative reduction strategies focus on a stepwise reduction, first of the carbon-carbon double bond of the nitroalkene, followed by the reduction of the nitro group. The reduction of the double bond can be achieved with high efficiency using sodium borohydride (B1222165) (NaBH4) in the presence of a phase transfer catalyst (PTC) like Aliquat 336. This method has been shown to produce the intermediate 1-(2,4-dimethoxyphenyl)-2-nitroethane in 97% yield by stirring the nitroalkene in a toluene/water biphasic system with the catalyst and NaBH4.
N-Amination through Intermediate Imine Products
Following the synthesis of the primary phenethylamine, further modifications can be made at the amine group. A principal method for this is reductive N-amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This imine is then subsequently reduced to form a new secondary or tertiary amine. This stepwise approach is a versatile strategy for obtaining N-substituted phenethylamine derivatives. nih.gov This method has been successfully adapted to synthesize a wide range of N-benzyl-substituted phenethylamines. nih.gov
Stereoselective Synthesis Investigations for this compound
While the phenethylamine framework is a common motif in bioactive compounds, specific research detailing the stereoselective synthesis of this compound is not extensively documented in the available literature. However, general methodologies for the asymmetric synthesis of the broader class of 2-phenylethylamines have been developed. These approaches often rely on the use of chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of the reaction. mdpi.comnih.gov
Common strategies include:
Chiral Auxiliaries: An achiral starting material is attached to a chiral molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. The auxiliary is then removed to yield the enantioenriched product. The Evans oxazolidinone is one such auxiliary used to install stereochemistry in the synthesis of chiral molecules.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer product. For 2-arylethylamines, catalysts derived from cinchona alkaloids or chiral proline derivatives have been employed.
Lithiation-Substitution Sequences: Asymmetric substitution at the benzylic position of N-acylated 2-phenylethylamines can be achieved using an organolithium base in the presence of a chiral ligand, such as (-)-sparteine, to yield enantioenriched products. nih.govacs.orgacs.org
These established methods provide a foundation for potential future investigations into the specific stereoselective synthesis of this compound.
Reaction Condition Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Significant enhancements have been achieved by carefully selecting reagents and reaction parameters, particularly for the reduction of the nitroalkene intermediate.
For instance, the use of a powerful reductant like lithium aluminum hydride (LiAlH4) in THF, with reaction temperatures progressing from 0 °C to reflux over 18 hours, has been shown to be highly effective, resulting in a 92% yield of a structurally similar phenethylamine. acs.org
A different optimization strategy involves the use of phase transfer catalysis (PTC) for the selective reduction of the carbon-carbon double bond in the β-nitrostyrene precursor. By employing sodium borohydride (NaBH4) as the reducing agent in a toluene-water system with Aliquat 336 as the catalyst, the reaction can be completed in 1.5 hours at 25°C, affording the nitroethane intermediate in an excellent 97% yield. The use of the PTC allows the borohydride, which is in the aqueous phase, to react with the nitroalkene in the organic phase, dramatically improving the reaction efficiency.
Table 1: Comparison of Optimized Reduction Methodologies for Phenethylamine Precursors
| Method | Precursor | Reagent(s) | Solvent(s) | Conditions | Product | Yield | Source(s) |
|---|---|---|---|---|---|---|---|
| Full Reduction | 1-methoxy-2-methyl-3-(2-nitrovinyl)benzene | Lithium aluminum hydride (LiAlH4) | THF | 0 °C to reflux, 18.5 h | 2-(3-methoxy-2-methylphenyl)ethanamine | 92% | acs.org |
| C=C Bond Reduction | 2,4-dimethoxy-β-nitrostyrene | Sodium borohydride (NaBH4), Aliquat 336 (PTC) | Toluene / Water | 25 °C, 1.5 h | 1-(2,4-dimethoxyphenyl)-2-nitroethane | 97% |
Derivatization Strategies for Structural Modification and Analogue Generation
The core structure of this compound serves as a scaffold for generating a wide array of structural analogues through derivatization. These modifications primarily target the primary amine group, allowing for the introduction of various substituents.
A prominent strategy is N-alkylation , often achieved through reductive amination as described previously. This has been used to synthesize extensive libraries of derivatives. For example, a series of 21 novel N-substituted analogues were created by reacting various phenethylamines with different aldehydes, leading to compounds with N-pyridylmethyl, N-(5-fluoro-3-pyridylmethyl), or N-(4-methoxy-3-pyridylmethyl) moieties. mdpi.com The yields for these transformations, after purification as hydrochloride salts, ranged from 3% to 18%. mdpi.com
Another common derivatization is N-acylation , which involves reacting the amine with an acylating agent like an acid anhydride or acyl chloride. For instance, N-acetylation of 2-(3-methoxy-2-methylphenyl)ethanamine was achieved by treating it with acetic anhydride in pyridine with a catalytic amount of DMAP. acs.org This reaction proceeded with near-quantitative yield (99%), demonstrating a highly efficient method for producing amide derivatives. acs.org
Table 2: Examples of Derivatization Strategies for Phenethylamines
| Starting Material Class | Derivatization Type | Reagent(s) | Resulting Analogue Class | Reported Yields | Source(s) |
|---|---|---|---|---|---|
| Phenethylamine | N-Acetylation | Acetic anhydride, Pyridine, DMAP | N-Acetylphenethylamine (Amide) | 99% | acs.org |
| Phenethylamine | Reductive Amination (N-Alkylation) | Pyridyl-aldehydes, reducing agent | N-Pyridylmethyl-phenethylamines | 3 - 18% | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxy 5 Methylphenyl Ethanamine
Oxidation Pathways and Products (e.g., Imines, Oximes)
The primary amine of 2-(2-methoxy-5-methylphenyl)ethanamine is susceptible to oxidation, a common reaction for phenethylamines. This can lead to the formation of imines and, subsequently, other related products. The reaction pathway often involves an initial oxidation to an imine intermediate, which can then be hydrolyzed to a carbonyl compound or undergo further reaction.
A plausible oxidation pathway involves the conversion of the phenylethylamine to the corresponding phenylacetaldehyde. This transformation is proposed to proceed through the formation of an imine, which is then hydrolyzed to yield the aldehyde. researchgate.net For instance, the reaction of a phenylethylamine with lipid oxidation products, which contain carbonyl groups, has been shown to form an imine that rearranges and hydrolyzes to produce phenylacetaldehyde. researchgate.net While specific studies on the direct oxidation of this compound to an imine or oxime are not prevalent in the reviewed literature, the formation of such products is a fundamental reaction pathway for primary amines.
Enzymatic oxidation also presents a significant pathway for the metabolism of related methoxyphenethylamine derivatives. Studies involving cytochrome P450 2D6 have shown that methoxyphenethylamines can undergo sequential oxidations, including O-demethylation and subsequent hydroxylation of the aromatic ring. nih.gov
Table 1: Representative Oxidation Reactions and Potential Products Note: The following table illustrates potential oxidation reactions based on the general reactivity of primary amines and phenethylamines, as specific experimental data for this compound was not found in the reviewed literature.
| Reaction Type | Oxidizing Agent | Potential Product(s) | Notes |
| Imine Formation | Mild Oxidizing Agent (e.g., MnO₂) | 1-(2-Methoxy-5-methylphenyl)ethan-1-imine | Imine may be an intermediate for further reactions. |
| Conversion to Aldehyde | Imine formation followed by hydrolysis | (2-Methoxy-5-methylphenyl)acetaldehyde | This pathway is observed in reactions with carbonyl compounds. researchgate.net |
| Oxime Formation | Reaction of the corresponding aldehyde/ketone with hydroxylamine | (2-Methoxy-5-methylphenyl)acetaldehyde oxime | A derivative reaction from the oxidation product. |
| Enzymatic Oxidation | Cytochrome P450 Enzymes | Hydroxylated and/or demethylated derivatives | Involves metabolic pathways. nih.gov |
Reduction Reactions and Modification of the Ethanamine Chain
While the aromatic ring of this compound is generally stable to reduction under standard conditions, the ethanamine chain can be readily modified. A key method for this is reductive amination, which allows for the N-alkylation of the primary amine.
This process typically involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base (an imine). The subsequent in-situ reduction of this imine with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), yields a secondary amine. mdpi.com This two-step, one-pot procedure is a highly effective method for creating more complex amine structures from simpler primary amines. For example, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated product. This method is versatile, allowing for the introduction of a wide variety of substituents to the nitrogen atom.
Table 2: Representative Ethanamine Chain Modification via Reductive Amination Note: This table provides an illustrative example of ethanamine chain modification based on established synthetic methods for primary amines. mdpi.com
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product | Reaction Type |
| This compound | Benzaldehyde | Sodium Borohydride (NaBH₄) | N-Benzyl-2-(2-methoxy-5-methylphenyl)ethanamine | Reductive Amination |
| This compound | Acetone (B3395972) | Sodium Triacetoxyborohydride (B8407120) | N-Isopropyl-2-(2-methoxy-5-methylphenyl)ethanamine | Reductive Amination |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The directing effects of these substituents determine the position of attack for incoming electrophiles.
The 2-methoxy group is a strong activating group and is ortho, para-directing.
The 5-methyl group is a weaker activating group and is also ortho, para-directing.
The positions ortho to the methoxy group are C1 and C3. The positions ortho to the methyl group are C4 and C6. The position para to the methoxy group is C5 (which is occupied by the methyl group), and the position para to the methyl group is C2 (occupied by the methoxy group).
Considering the combined influence of both groups, the most activated and sterically accessible positions for electrophilic attack are C4 and C6 . The C4 position is ortho to the methyl group and meta to the strongly activating methoxy group. The C6 position is ortho to both the methoxy and methyl groups, making it highly activated. Therefore, electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions are expected to yield predominantly 4- and/or 6-substituted products.
The introduction of a substituent at the 4-position of 2,5-dimethoxyphenethylamines is a common strategy in medicinal chemistry to modulate pharmacological activity. nih.govacs.org For instance, the introduction of halogens or small alkyl groups at this position can significantly increase potency at serotonin (B10506) receptors. nih.gov
Table 3: Predicted Products of Electrophilic Aromatic Substitution Note: This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the reviewed literature.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 2-(4-Bromo-2-methoxy-5-methylphenyl)ethanamine and/or 2-(6-Bromo-2-methoxy-5-methylphenyl)ethanamine |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Methoxy-5-methyl-4-nitrophenyl)ethanamine and/or 2-(2-Methoxy-5-methyl-6-nitrophenyl)ethanamine |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(4-Acetyl-2-methoxy-5-methylphenyl)ethanamine and/or 2-(6-Acetyl-2-methoxy-5-methylphenyl)ethanamine |
Investigations into Reaction Mechanisms and Intermediates
The mechanisms of the reactions involving this compound are well-understood from fundamental organic chemistry principles.
Oxidation: The oxidation of the primary amine to an imine likely proceeds through a stepwise process involving the removal of two hydrogen atoms. The conversion to an aldehyde involves the formation of an imine intermediate which is then subjected to hydrolysis. researchgate.net
Reductive Amination: This reaction begins with the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The crucial step is the subsequent reduction of the C=N double bond of the imine by a hydride reducing agent like NaBH₄ to form the final secondary amine. mdpi.com
Electrophilic Aromatic Substitution: The mechanism of EAS proceeds via a two-step process.
Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. In the case of this compound, the electron-donating methoxy and methyl groups are crucial in stabilizing this positively charged intermediate, particularly when the charge is located on the carbons bearing these groups. This stabilization significantly accelerates the reaction compared to unsubstituted benzene (B151609).
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product.
The stability of the intermediate arenium ion dictates the regioselectivity of the reaction. For attack at the C4 or C6 positions, the positive charge can be delocalized onto the C2 and C5 carbons, which are attached to the stabilizing methoxy and methyl groups, respectively. This leads to a more stable intermediate and explains why these positions are favored for substitution.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the molecular structure of a compound. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 2-(2-Methoxy-5-methylphenyl)ethanamine, the spectrum would be expected to show distinct signals corresponding to the aromatic protons, the ethylamine (B1201723) side chain protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (around 6.5-8.0 ppm), while aliphatic protons of the ethylamine chain would appear more upfield. The signal for the methoxy group protons would likely be a singlet around 3.8 ppm, and the methyl group protons would also appear as a singlet at approximately 2.3 ppm. Spin-spin coupling would lead to splitting of the signals for the ethylamine protons, providing information about adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.7-7.1 | Multiplet | 3H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Ethylamine (-CH₂-Ar) | ~2.8 | Triplet | 2H |
| Ethylamine (-CH₂-N) | ~3.0 | Triplet | 2H |
| Amine (-NH₂) | Variable | Singlet (broad) | 2H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons typically appear in the 110-160 ppm range, with carbons bonded to electronegative atoms like oxygen (e.g., the C-OCH₃ carbon) resonating further downfield. The aliphatic carbons of the ethylamine side chain would be found in the upfield region of the spectrum. organicchemistrydata.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-OCH₃) | ~157 |
| Quaternary Aromatic (C-CH₂) | ~128 |
| Quaternary Aromatic (C-CH₃) | ~130 |
| Aromatic CH | ~110, 126, 130 |
| Methoxy (-OCH₃) | ~55 |
| Ethylamine (-CH₂-Ar) | ~30 |
| Ethylamine (-CH₂-N) | ~42 |
| Methyl (-CH₃) | ~20 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column before being introduced into the mass spectrometer. This technique is well-suited for the analysis of volatile and thermally stable compounds like phenethylamines. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would emerge, typically involving the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For related dimethoxyphenethylamines, major fragment ions are observed at m/z 151/152.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS)
LC-MS is advantageous for less volatile or thermally labile compounds and is a common technique for analyzing phenethylamine (B48288) derivatives in various matrices. atlantis-press.com High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate determination of the molecular weight, allowing for the confident determination of the elemental composition of the parent molecule and its fragments. For this compound (formula C₁₀H₁₅NO), the expected exact mass would be calculated and compared to the measured value to confirm its identity.
| Analysis | Parameter | Predicted Value |
| Molecular Formula | - | C₁₀H₁₅NO |
| Molecular Weight | (Nominal) | 165 g/mol |
| HR-MS | [M+H]⁺ (Exact Mass) | 166.1226 u |
| Key Fragment (EI-MS) | Benzylic cation | m/z 135 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. In the FTIR spectrum of this compound, characteristic absorption bands would be expected. These include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ether group. nih.govthermofisher.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | ~3300-3400 (two bands) |
| C-H Stretch (Aromatic) | Aromatic Ring | ~3000-3100 |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | ~2850-2960 |
| C=C Stretch | Aromatic Ring | ~1500-1600 |
| C-O Stretch | Aryl Ether | ~1250 |
Chromatographic Methods for Purity Assessment and Isomer Differentiation
Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For a compound like this compound, various chromatographic techniques are employed, each offering distinct advantages for purity analysis, quantification, and resolution from its isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the non-destructive separation and quantification of phenethylamine derivatives. In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of this compound from non-polar impurities.
For chiral separations, which are crucial as phenethylamines can exist as enantiomers, specialized chiral stationary phases (CSPs) are necessary. jiangnan.edu.cn Columns such as those based on crown ether derivatives or cyclodextrins can resolve the enantiomers of phenylethylamine compounds. google.comazypusa.com A patent for detecting chiral phenylethylamine outlines a method using a crown ether derivative-coated column with a mobile phase of perchloric acid solution (pH=1.0) and acetonitrile, detecting the separated enantiomers at 210 nm. google.com
Table 1: Illustrative HPLC Parameters for Phenethylamine Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Crown Ether-Coated) | Enantiomeric separation |
| Mobile Phase | Perchloric Acid (pH 1.0) / Acetonitrile (50:50 v/v) | Elution and separation of analytes |
| Flow Rate | 1.0 mL/min | Consistent elution and retention times |
| Detection | UV at 210 nm | Detection of the aromatic ring in the compound |
| Injection Volume | 1-5 µL | Introduction of the sample into the system |
This table represents typical conditions for chiral phenethylamine analysis and may require optimization for this compound specifically.
Gas Chromatography (GC) for Separation and Analysis of Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. ojp.gov However, primary amines like this compound can exhibit poor peak shape and potential adsorption onto the GC column due to their polarity. jfda-online.comjfda-online.com To overcome these issues, chemical derivatization is often required to increase volatility and thermal stability. jfda-online.com
Once derivatized, the compound can be analyzed on a low-to-mid-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). The temperature programming of the GC oven allows for the separation of the derivatized analyte from other components based on boiling points and interactions with the stationary phase. GC coupled with high-resolution mass spectrometry (GC-HRMS) has been effectively used to characterize various 2C-phenethylamines, allowing for differentiation from other structurally similar classes. ojp.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for detecting and quantifying trace amounts of this compound in complex matrices like seized materials or biological fluids. nih.gov
The initial LC stage separates the target analyte from matrix interferences. The compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem MS setup (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated molecule of the analyte is selected. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in identification and quantification. Studies on related N-benzyl phenethylamine (NBOMe) derivatives show that LC-ESI-QTOF-MS (Quadrupole Time-of-Flight) experiments can confirm exact masses, chemical formulas, and fragmentation patterns. nih.gov
Table 2: Example LC-MS/MS Parameters for Phenethylamine Derivative Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| LC Column | C18 Reversed-Phase | Separation of analyte from matrix |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Creation of charged precursor ions |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity |
| Precursor Ion (Q1) | [M+H]⁺ of the target analyte | Selection of the ion of interest |
| Product Ion(s) (Q3) | Specific fragments from CID | Confirmation of identity and quantification |
Parameters are illustrative and must be empirically determined for this compound.
Strategies for Derivatization in Analytical Research
Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method, particularly GC-MS. jfda-online.com For this compound, the primary amine group is the main target for derivatization.
The primary goals of derivatizing this compound are:
To increase volatility and thermal stability: This is crucial for preventing decomposition in the hot GC injection port and column.
To improve chromatographic peak shape: Derivatization reduces the polarity of the amine group, minimizing tailing and improving separation efficiency. jfda-online.com
To enhance mass spectrometric fragmentation: The addition of specific groups, especially fluorinated ones, can lead to characteristic fragmentation patterns that aid in structural elucidation and increase sensitivity. jfda-online.com
Common derivatizing agents for primary amines include acylating reagents like Trifluoroacetyl Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) . These reagents react with the amine to form stable, volatile fluoroacyl derivatives. nih.govoup.com This approach has been successfully used in the analysis of related phenethylamine drugs, where derivatization with TFAA allowed for the determination of their molecular masses via GC-MS. nih.gov The resulting derivatives are more volatile and often provide better sensitivity, especially with electron capture detection (ECD) or when analyzed by negative chemical ionization (NCI) mass spectrometry. jfda-online.com
Table 3: Common Derivatization Reagents for Phenethylamines
| Reagent | Abbreviation | Derivative Formed | Key Advantages for GC-MS |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Increases volatility; creates characteristic mass fragments. nih.gov |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropanoyl amide | Similar to TFAA, often provides higher mass fragments which can be useful for identification. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | Highly volatile derivative; excellent for trace analysis. oup.com |
The choice of reagent depends on the specific analytical goal, such as achieving better separation from an interfering compound or maximizing detector response. oup.com The reaction is typically rapid and performed by heating the analyte with the reagent and a solvent for a short period before injection into the GC-MS system.
Computational Chemistry and Theoretical Modeling of 2 2 Methoxy 5 Methylphenyl Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure and reactivity.
Global Reactivity Descriptors (e.g., Ionization Potential, Electrophilicity Index)From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.nih.govThese descriptors provide a numerical scale for various electronic properties.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (-χ).
These values would allow for a quantitative comparison of the reactivity of 2-(2-Methoxy-5-methylphenyl)ethanamine with other related compounds.
Interactive Data Table: Illustrative Global Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes only, as specific studies for this compound are unavailable.)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.313 |
| LUMO Energy | ELUMO | - | -0.268 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.045 |
| Ionization Potential | I | -EHOMO | 5.313 |
| Electron Affinity | A | -ELUMO | 0.268 |
| Electronegativity | χ | (I+A)/2 | 2.791 |
| Chemical Hardness | η | (I-A)/2 | 2.523 |
| Electrophilicity Index | ω | μ²/2η | 1.542 |
Molecular Docking Simulations for Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.netmdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. researchgate.net For this compound, docking studies would involve selecting a relevant protein target (e.g., a serotonin (B10506) or dopamine (B1211576) receptor) and using software like AutoDock Vina to simulate the binding process. mdpi.com The results would be a "docking score," indicating the strength of the interaction, and a visual representation of the binding pose, showing specific interactions like hydrogen bonds or hydrophobic contacts.
Molecular Dynamics Simulations for Conformational Stability and Flexibility
While molecular docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view. uq.edu.au MD simulations track the movements and interactions of all atoms in a system over time, providing insights into the conformational stability and flexibility of the ligand-receptor complex. For a complex of this compound and a target protein, an MD simulation would reveal how the ligand settles into the binding pocket, the stability of the key interactions identified in docking, and how the protein's structure might adapt to the ligand's presence. This provides a more robust evaluation of the ligand's potential as a binder.
Prediction of Electronic Properties and Aromaticity
Computational chemistry provides powerful tools for predicting the molecular and electronic properties of compounds, offering insights into their reactivity, stability, and potential interactions. While specific theoretical studies focused solely on this compound are not extensively detailed in published literature, we can extrapolate its likely electronic characteristics by applying established principles of quantum chemistry and analyzing data from structurally related phenethylamines. Methods such as Density Functional Theory (DFT) are standard for these predictions, calculating properties like molecular orbital energies, electron density distribution, and aromaticity indices. nih.gov
The electronic character of this compound is primarily dictated by the substituents on its phenyl ring: a methoxy (B1213986) (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5. The methoxy group is a strong electron-donating group due to resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The methyl group is a weaker electron-donating group via hyperconjugation. These substitutions collectively enrich the π-system of the benzene (B151609) ring, influencing its reactivity and electronic energy levels.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a crucial visualization tool that illustrates the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the ethylamine (B1201723) side chain, indicating their nucleophilic character. The electron-rich aromatic ring will also exhibit negative potential, while the hydrogen atoms of the amino group will show positive potential (typically colored blue), marking them as electrophilic sites. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.com
In this compound, the HOMO is predicted to be localized primarily on the electron-rich phenyl ring, a characteristic feature of many phenethylamine (B48288) derivatives. The electron-donating methoxy and methyl groups raise the energy of the HOMO, making the compound a better electron donor compared to unsubstituted phenethylamine. The LUMO is likely distributed over the aromatic ring and the ethylamine side chain. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com While direct calculated values for the target compound are unavailable, representative data from DFT studies on similar aromatic amines provide a reasonable estimation. materialsciencejournal.org
Table 1: Predicted Electronic Properties (Illustrative)
Note: These values are representative examples based on DFT calculations of structurally similar substituted phenethylamines and are for illustrative purposes only. A specific DFT study on this compound is required for precise values.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | ~ -5.5 to -6.0 | Indicates electron-donating capacity. Higher values suggest stronger electron donation. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | ~ -0.5 to -1.0 | Indicates electron-accepting capacity. Lower values suggest stronger electron acceptance. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |
Aromaticity
The aromaticity of the phenyl ring is a key determinant of the molecule's stability and chemical behavior. Aromaticity can be quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system and values less than 1 indicate a deviation from ideal aromaticity. The Fluctuation Index (FLU), based on electron delocalization, provides another measure; values close to zero suggest strong aromatic character. nih.gov
For this compound, the electron-donating substituents are expected to slightly perturb the electron distribution within the ring, which may cause minor deviations from the perfect aromaticity of benzene. However, the ring is expected to retain strong aromatic character. Computational studies on related substituted benzamide (B126) compounds have shown that HOMA values remain high and FLU values remain low, indicating the persistence of strong aromaticity despite substitution. nih.gov
Table 2: Predicted Aromaticity Indices (Illustrative)
Note: These values are representative examples based on DFT calculations of structurally similar substituted aromatic compounds and are for illustrative purposes only. A specific DFT study on this compound is required for precise values.
| Index | Predicted Value | Interpretation |
|---|---|---|
| HOMA (Harmonic Oscillator Model of Aromaticity) | ~ 0.98 - 0.99 | Values close to 1 indicate high aromatic character. nih.gov |
| FLU (Aromatic Fluctuation Index) | ~ 0.01 - 0.02 | Values close to 0 indicate high aromatic character and electron delocalization. nih.gov |
Preclinical Biochemical and Pharmacological Research Using in Vitro and in Vivo Models
Receptor Binding and Activation Studies (Preclinical Focus)
The interaction of 2-(2-Methoxy-5-methylphenyl)ethanamine and structurally related compounds with various neurotransmitter receptors has been a primary focus of preclinical investigation. These studies, utilizing both in vitro binding assays and functional activation studies, are crucial for characterizing the compound's pharmacological profile.
Phenethylamine (B48288) compounds are well-known for their interaction with serotonin (B10506) (5-HT) receptors, with the 5-HT2A subtype being a principal target that mediates the effects of many psychoactive substances. nih.govwikipedia.org Research demonstrates that specific structural substitutions on the phenethylamine scaffold significantly influence affinity and selectivity for 5-HT receptor subtypes.
The N-2-methoxybenzyl (NBOMe) substitution on phenethylamines, for instance, has been shown to dramatically increase affinity and selectivity for the 5-HT2A receptor over the 5-HT1A receptor. psilosybiini.info While this compound itself is not an N-substituted compound, the substitution pattern on the phenyl ring is critical for receptor interaction. Studies on related 2,5-dimethoxyphenethylamines (2C-X series) show that they potently interact with 5-HT2A, 5-HT2B, and 5-HT2C receptors. psilosybiini.info The 2,5-dimethoxy substitution pattern is not an absolute requirement for 5-HT2A binding, and the presence of a substituent at the 4-position is also not essential. psu.edu
Agonist activity at the 5-HT2A receptor is considered essential for the characteristic effects of serotonergic hallucinogens. nih.gov The affinity of these compounds for the 5-HT2 family of receptors often follows the rank order of 5-HT2A > 5-HT2C > 5-HT2B. nih.gov For example, the related compound CIMBI-5, which also features a 2-methoxybenzyl group, is a potent and selective 5-HT2A agonist. nih.gov The affinity (Ki) and functional potency (EC50) for various related phenethylamines at human serotonin receptors have been characterized, as shown in the table below.
Table 1: Binding Affinity (Ki, nM) and Functional Potency (EC50, nM) of Reference Phenethylamines at Human Serotonin (5-HT) Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
|---|---|---|---|---|
| 25H-NBOMe psilosybiini.info | 13 | 0.49 | 15 | >10,000 |
| 2C-H psilosybiini.info | 1,200 | 120 | 2,300 | 1,300 |
| CIMBI-5 nih.gov | 2.2 | 1.02 | 7.0 | 85 |
| 2C-B acs.org | - | 1.6 | - | - |
| 2C-I nih.gov | - | - | - | - |
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that can be modulated by a wide variety of synthetic compounds. nih.govacs.org Certain drugs, including the phenethylamine methamphetamine, have been shown to interact with sigma receptors, with a preferential affinity for the σ1 subtype. nih.gov This interaction is believed to mediate some of the drug's behavioral effects. nih.gov
The pharmacophore for sigma receptor ligands typically includes a basic nitrogen atom and hydrophobic groups. acs.org While direct binding data for this compound at sigma receptors is not available in the reviewed literature, the structural similarity to other sigma-active compounds like methamphetamine suggests a potential for interaction. nih.govnih.gov Agonists at the σ1 receptor are known to potentiate NMDA receptor-mediated neuronal firing, an action that is blocked by sigma receptor antagonists. nih.gov Further research would be necessary to determine if this compound or its metabolites bind to and modulate σ1 or σ2 receptors.
Beyond the serotonin and sigma systems, preclinical studies have evaluated the interaction of phenethylamines with a range of other neurotransmitter receptors and transporters. Generally, these compounds exhibit lower affinity for monoamine transporters (dopamine, norepinephrine, and serotonin transporters) compared to their high affinity for 5-HT2 receptors. nih.govpsilosybiini.info
N-2-methoxybenzyl substitution on phenethylamines tends to increase binding affinity for adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. psilosybiini.info The table below summarizes the binding affinities for a reference NBOMe compound at these other receptor systems.
Table 2: Binding Affinity (Ki, nM) of 25H-NBOMe at Various Neurotransmitter Receptors and Transporters
| Receptor/Transporter | 25H-NBOMe Ki (nM) psilosybiini.info |
|---|---|
| Adrenergic α1A | 870 |
| Dopamine (B1211576) D1 | >10,000 |
| Dopamine D2 | >10,000 |
| Dopamine D3 | >10,000 |
| Histamine H1 | 3,100 |
| Norepinephrine Transporter (NET) | >10,000 |
| Dopamine Transporter (DAT) | >10,000 |
| Serotonin Transporter (SERT) | >10,000 |
This table is generated from data in the referenced research paper for comparative purposes.
Enzyme Interaction and Modulation Studies (In Vitro)
The metabolic fate of a compound, largely determined by its interaction with enzymes, is a critical component of its pharmacological profile.
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. The metabolism of compounds containing a 2-methoxyphenyl group has been investigated. For instance, N-(2-methoxyphenyl)hydroxylamine, a metabolite of the industrial chemical o-anisidine (B45086), is further metabolized by human hepatic microsomes. nih.gov
Studies using selective inhibitors and recombinant human CYP enzymes have identified several isoenzymes responsible for the metabolism of this 2-methoxyphenyl structure. The primary enzymes involved in the reduction of N-(2-methoxyphenyl)hydroxylamine back to o-anisidine are CYP3A4, CYP2E1, and CYP2C, which collectively account for over 90% of this metabolic step in the human liver. nih.gov CYP2D6 and CYP2A6 also contribute, but to a lesser extent (approximately 6%). nih.gov Among recombinant enzymes, human CYP2E1 was the most efficient, followed by CYP3A4, CYP1A2, CYP2B6, and CYP2D6. nih.gov Given the shared 2-methoxyphenyl moiety, it is plausible that these same CYP isoenzymes are involved in the metabolism of this compound.
In addition to CYP enzymes, phenethylamines may interact with other enzyme systems. Some 2C and NBOMe drugs have been shown to bind with high affinity to the rat trace amine-associated receptor 1 (TAAR1). psilosybiini.info However, N-2-methoxybenzyl substitution generally reduces the binding affinity for TAAR1. psilosybiini.info There is no specific data in the reviewed literature regarding the inhibition or activation of other relevant enzymes by this compound.
Cellular Pathway Modulation in Model Systems
Direct research elucidating the specific intracellular signaling cascades modulated by this compound (also known as 2C-D) is limited in publicly available scientific literature. However, the initial step of cellular pathway modulation—receptor interaction—has been characterized for the 2,5-dimethoxyphenethylamine (2C-X) class of compounds. This provides a foundational understanding of the likely pathways engaged by 2C-D.
Studies on a range of 4-substituted 2,5-dimethoxyphenethylamines consistently demonstrate that these compounds act as agonists at serotonin (5-HT) receptors. nih.gov The primary molecular target is considered to be the 5-HT₂A receptor, with varying affinities and activities at other subtypes like the 5-HT₂C and 5-HT₁A receptors. nih.govfrontiersin.orgnih.gov Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq/G₁₁ family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.
Furthermore, phenethylamines as a class are known to interact with trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.org Research on structurally similar 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O derivatives) has shown moderate to high binding affinity for the rat TAAR1. frontiersin.orgnih.gov TAAR1 activation is linked to the modulation of monoaminergic systems and can influence cellular signaling through G-protein-mediated pathways, primarily by increasing cyclic adenosine (B11128) monophosphate (cAMP) levels.
While specific data for 2C-D is scarce, the table below summarizes the receptor interaction profiles for closely related 2,5-dimethoxyphenethylamine analogues, which serves as a predictive model for 2C-D's likely interactions that precede cellular pathway modulation.
Table 1: Representative Receptor Binding Affinities (Ki, nM) for 2C-X Analogues
| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | rat TAAR1 |
| 2C-B | 16 | 39 | >10,000 | 21 |
| 2C-I | 8 | 18 | >10,000 | 140 |
| 2C-O-2 | 1700 | 7800 | 5500 | 410 |
| 2C-O-4 | 220 | 1100 | 2700 | 250 |
| Data is compiled from studies on related compounds and serves as a predictive reference. frontiersin.orgnih.gov |
Metabolic Profiling in Non-Human Biological Systems (e.g., Rodent Models)
A complete metabolic profile of this compound in rodent models has not been exhaustively detailed in the literature. However, based on extensive research into the metabolism of other phenethylamines and specifically the closely related 2C-series of compounds in rats, a predictive metabolic pathway can be constructed. nih.govwikipedia.org The metabolism is expected to proceed through Phase I and Phase II reactions to increase polarity and facilitate excretion. wikipedia.org
The primary routes of Phase I metabolism for phenethylamines involve enzymatic alteration of the parent molecule, primarily through oxidative deamination and modifications to the phenyl ring. wikipedia.orgmdpi.com Phase II metabolism involves the conjugation of these modified metabolites with endogenous molecules to produce highly water-soluble compounds that can be readily eliminated via urine. drughunter.comwikipedia.org
Identification of Phase I and Phase II Metabolites
In non-human biological systems such as rats, 2C-D is anticipated to undergo several biotransformations.
Phase I Metabolism: Phase I reactions introduce or expose functional groups. For 2C-D, this is predicted to involve:
Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), this pathway converts the primary amine to an aldehyde. wikipedia.org This unstable intermediate is then rapidly oxidized to a carboxylic acid or reduced to an alcohol.
O-Demethylation: One or both of the methoxy (B1213986) groups on the aromatic ring can be removed by cytochrome P450 (CYP450) enzymes to form phenolic metabolites.
Hydroxylation: CYP450 enzymes can also introduce a hydroxyl group directly onto the aromatic ring or the ethylamine (B1201723) side chain. mdpi.com
Phase II Metabolism: Phase II reactions conjugate the metabolites from Phase I, significantly increasing their water solubility.
Glucuronidation: The hydroxylated metabolites formed during Phase I are prime substrates for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety. wikipedia.orgnih.gov
Sulfation: Phenolic metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).
N-Acetylation: The primary amine of the parent compound or its metabolites can undergo acetylation.
The table below outlines the predicted metabolites of 2C-D based on these established pathways for similar compounds.
Table 2: Predicted Metabolites of this compound in Rodent Models
| Phase | Metabolic Reaction | Predicted Metabolite Name |
| I | Oxidative Deamination & Oxidation | 2-(2-Methoxy-5-methylphenyl)acetic acid |
| I | Oxidative Deamination & Reduction | 2-(2-Methoxy-5-methylphenyl)ethanol |
| I | O-Demethylation | 2-(2-Hydroxy-5-methylphenyl)ethanamine |
| I | O-Demethylation | 2-(5-Methyl-2-methoxyphenyl)ethanamine |
| I | Aromatic Hydroxylation | 2-(x-Hydroxy-2-methoxy-5-methylphenyl)ethanamine |
| II | Glucuronidation | Hydroxylated Metabolite O-glucuronide |
| II | Sulfation | Hydroxylated Metabolite O-sulfate |
| II | N-Acetylation | N-acetyl-2-(2-Methoxy-5-methylphenyl)ethanamine |
O-Demethylation, Hydroxylation, Glucuronidation, and Sulfation Pathways
These specific metabolic pathways are crucial for the biotransformation of aromatic compounds like 2C-D in non-human systems.
O-Demethylation: This process involves the cleavage of the methyl group from the methoxy ethers on the phenyl ring, a reaction typically catalyzed by CYP450 enzymes. nih.gov For 2C-D, this would result in the formation of one or two phenolic metabolites, which creates new sites for subsequent Phase II conjugation. Studies on other dimethoxy-substituted phenethylamines confirm this is a major metabolic route in rats.
Hydroxylation: This is a fundamental Phase I reaction where an -OH group is added to the compound. nih.gov For 2C-D, this can occur at various positions on the aromatic ring or on the ethylamine side-chain, mediated by CYP450 enzymes. This reaction increases the polarity of the molecule and provides a handle for glucuronidation or sulfation. nih.gov
Glucuronidation: This is a high-capacity Phase II pathway that conjugates hydroxylated metabolites with glucuronic acid. wikipedia.org The reaction is catalyzed by UGTs and results in the formation of glucuronide conjugates that are significantly more water-soluble and readily excreted in urine and/or bile. nih.gov This is expected to be a major elimination pathway for phenolic metabolites of 2C-D.
Sulfation: As an alternative to glucuronidation, phenolic metabolites can undergo sulfation. This Phase II reaction, catalyzed by SULTs, involves the transfer of a sulfonate group to the hydroxyl moiety. While typically a lower capacity pathway than glucuronidation, it is another important mechanism for detoxification and elimination of phenolic xenobiotics. drughunter.com
In Vitro Studies of Biological Activities (e.g., Antibacterial Activity)
Investigations into the specific biological activities of this compound in isolated in vitro systems are not widely documented. A targeted search of scientific literature reveals a lack of studies focused on evaluating the antibacterial or antimicrobial properties of this specific compound.
One study investigating related structures synthesized a series of 2-methoxyphenethylamine-based derivatives to test for antibacterial effects. researchgate.net In that research, an imine derivative, (E)-N-benzylidene-2-(2-methoxyphenyl)ethanamine, which is structurally related to 2C-D but lacks the second methoxy and the 4-methyl group, showed no antibacterial activity against several bacterial strains in a disc diffusion assay. researchgate.net In contrast, a more complex β-lactam derivative synthesized from the same precursor did show activity, suggesting the core phenethylamine structure itself may be devoid of significant antibacterial properties. researchgate.net
The primary in vitro biological activity that has been characterized for the broader class of 2,5-dimethoxyphenethylamines, including compounds structurally analogous to 2C-D, is their interaction with neurotransmitter receptors. As detailed in section 6.3, these compounds are known to bind to and activate serotonin receptors, particularly the 5-HT₂A subtype. frontiersin.orgnih.gov This receptor binding affinity represents the most well-documented in vitro biological activity for this class of compounds.
Currently, there is no available data to support any significant antibacterial activity for this compound.
Structure Activity Relationship Sar Studies of 2 2 Methoxy 5 Methylphenyl Ethanamine Analogues
Systematic Modification of the Phenethylamine (B48288) Scaffold
The foundational structure of 2-(2-Methoxy-5-methylphenyl)ethanamine, also known as 2C-D, offers multiple points for chemical modification. Researchers have systematically altered the phenyl ring substituents and the ethanamine side chain to map the SAR landscape of this class of compounds.
Investigation of Methoxy (B1213986) and Methyl Group Positional and Substituent Effects
The substitution pattern on the phenyl ring is a critical determinant of the pharmacological profile of 2C-D analogues. The positions of the methoxy and methyl groups significantly influence receptor affinity and functional activity.
The classic 2C compounds are characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring. wikipedia.org The removal of both methoxy groups from the phenyl ring has been shown to be detrimental to activity, with the resulting compound displaying negligible agonist activity at both 5-HT2A and 5-HT2C receptors. acs.org Studies on related 2,5-dimethoxyphenylpiperidines have shown that replacing the methoxy groups with ethoxy groups is somewhat tolerated, though it leads to a decrease in agonist potency at the 5-HT2A receptor. acs.org
Furthermore, the substituent at the 4-position of the phenyl ring plays a crucial role in modulating potency. In the parent compound of the 2C-X series, this position is unsubstituted. The introduction of a methyl group at this position, as in 2C-D, is one of many variations. The nature of the substituent at the 4-position significantly influences the potency of these compounds. For instance, replacing the methyl group with small alkyl groups like ethyl or propyl can produce compounds with similar or even greater potency. nih.gov
| Compound/Modification | Receptor Target | Effect on Activity | Reference |
| Removal of both methoxy groups | 5-HT2A, 5-HT2C | Negligible agonist activity | acs.org |
| Replacement of methoxy with ethoxy groups | 5-HT2A | Decreased agonist potency | acs.org |
| Substitution at the 4-position | 5-HT2 Receptors | Potency modulation (e.g., small alkyl groups can increase potency) | nih.gov |
Modifications to the Ethanamine Side Chain
Alterations to the two-carbon chain connecting the phenyl ring to the amine group have been explored to understand their impact on activity. These modifications include alkylation at the alpha (α) and beta (β) positions, as well as constraining the side chain within a ring system.
Alpha-methylation of the ethanamine side chain of 2C-D results in the formation of 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine, commonly known as DOM (2,5-Dimethoxy-4-methylamphetamine). wikipedia.org This modification generally leads to an increase in potency compared to the corresponding phenethylamine. nih.gov
Incorporating the ethanamine side chain into a piperidine (B6355638) ring has also been investigated. This conformational restriction can lead to significant changes in receptor selectivity and efficacy. For example, such modifications in related 2,5-dimethoxyphenethylamine analogues have been shown to produce selective 5-HT2A receptor agonists. acs.org
Simple N-alkylation of the primary amine with small alkyl groups like methyl or ethyl typically results in a significant decrease in 5-HT2A receptor activity. nih.gov
Impact of N-Benzyl Substitution on Biological Activity and Receptor Affinity
A particularly fruitful area of SAR studies has been the investigation of N-benzyl substitution on the primary amine of 2C-D and related phenethylamines. This modification has led to the development of the highly potent "NBOMe" series of compounds.
The addition of an N-benzyl group, and particularly an N-(2-methoxybenzyl) group, to the 2C-X scaffold can dramatically increase binding affinity and functional activity at 5-HT2A receptors. nih.gov This was a surprising discovery, as earlier studies with simple N-alkyl substituents had shown diminished activity. nih.gov
The substituents on the N-benzyl ring itself also play a critical role in determining the pharmacological profile. Generally, substitutions at the 2'- and 3'-positions of the N-benzyl ring are well-tolerated. wikipedia.org Small changes to the substituents in this region can have a profound effect on affinity and selectivity. wikipedia.org For instance, the presence of a polar substituent at the ortho position of the benzyl (B1604629) ring can further enhance activity.
| Compound Class | Receptor Target | Effect on Activity | Reference |
| N-Benzyl Phenethylamines (NBOMe series) | 5-HT2A | Dramatically increased binding affinity and functional activity | nih.gov |
| Substitutions at 2'- and 3'-positions of N-benzyl ring | 5-HT2 Receptors | Generally well-tolerated; can fine-tune affinity and selectivity | wikipedia.org |
Correlation Between Structural Features and Preclinical Pharmacological Profiles
The systematic structural modifications of this compound analogues have allowed for the establishment of clear correlations between specific structural features and their resulting preclinical pharmacological profiles. These profiles are often characterized by their binding affinities (Ki values) and functional activities (EC50 values and efficacy) at various receptors, most notably the serotonin (B10506) 5-HT2 receptor subtypes.
The 2C series of compounds generally act as agonists at serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. nih.gov Many of these compounds exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor. nih.gov
The nature of the substituent at the 4-position of the phenyl ring is a key determinant of the functional activity. For example, some 4-substituted analogues act as partial agonists at 5-HT2C receptors while showing low or negligible intrinsic efficacy at 5-HT2A receptors, effectively acting as antagonists at the latter. nih.gov
The introduction of an N-benzyl group, creating the NBOMe series, not only increases potency but can also enhance selectivity for the 5-HT2A receptor over other 5-HT2 subtypes. nih.gov However, some N-benzyl substituted compounds have been identified as partial agonists with lower efficacy compared to previously reported N-benzyl phenethylamines. wikipedia.org
Studies have also investigated the interaction of these compounds with other targets, such as monoamine oxidases (MAO). Some 2C compounds have been shown to inhibit MAO-A and MAO-B, though generally with lower potency. wikipedia.org
| Structural Feature | Preclinical Pharmacological Profile | Reference |
| 2,5-Dimethoxy-4-substituted phenethylamine scaffold | Agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors; often with higher affinity for 5-HT2A. | nih.gov |
| Specific 4-position substituents | Can lead to partial agonism at 5-HT2C and antagonism at 5-HT2A receptors. | nih.gov |
| N-Benzyl substitution (NBOMe series) | Increased potency and potential for enhanced 5-HT2A selectivity. | nih.gov |
| Alpha-methylation of side chain (e.g., DOM) | Increased potency compared to the phenethylamine analogue. | nih.gov |
Q & A
What are the recommended synthetic routes for 2-(2-Methoxy-5-methylphenyl)ethanamine?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via reductive amination of the corresponding aldehyde or ketone precursor. For example:
- Step 1: Prepare 2-methoxy-5-methylphenylacetaldehyde by Friedel-Crafts alkylation or oxidation of a suitable alcohol.
- Step 2: Perform reductive amination using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol under reflux.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Alternative routes may involve nucleophilic substitution on halogenated precursors or Grignard reactions, but reductive amination is preferred for higher yields in similar aryl ethanamines.
What analytical techniques are optimal for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- 1H NMR: Identify methoxy (-OCH₃, δ ~3.7–3.9 ppm), methyl (-CH₃, δ ~2.3 ppm), and ethanamine (-CH₂NH₂, δ ~2.7–3.1 ppm) groups.
- 13C NMR: Confirm aromatic carbons (δ ~110–150 ppm) and aliphatic carbons (δ ~35–50 ppm).
- Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 180).
- X-ray Crystallography: If single crystals are obtained, use SHELX-97 for structure refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
What are the critical safety considerations when handling this compound?
Level: Basic
Methodological Answer:
Based on structurally similar methoxy-substituted ethanamines:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Storage: Store refrigerated (2–8°C) in airtight containers away from oxidizers (e.g., peroxides) and acids. Monitor for decomposition (e.g., color changes) .
- Spill Management: Absorb with inert materials (e.g., silica gel) and neutralize with dilute acetic acid. Dispose as hazardous waste under EPA guidelines .
How can researchers resolve discrepancies in reported neurochemical activity of this compound derivatives?
Level: Advanced
Methodological Answer:
Contradictions in activity data (e.g., receptor affinity variations) may arise from:
- Experimental Models: Compare in vitro (e.g., HEK-293 cells expressing 5-HT2A receptors) and in vivo assays (e.g., zebrafish locomotor tests, as in ).
- Structural Confounders: Verify stereochemistry (e.g., chiral centers) via circular dichroism.
- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values across studies. Meta-analyses (RevMan software) can statistically pool data from multiple sources.
What strategies are effective in optimizing the selectivity of this compound derivatives for serotonin receptors?
Level: Advanced
Methodological Answer:
To enhance selectivity for 5-HT2A over related receptors (e.g., 5-HT2C):
- Structure-Activity Relationship (SAR) Studies:
- Computational Docking: Use AutoDock Vina to simulate ligand-receptor interactions. Prioritize derivatives with high binding energy (-9.0 kcal/mol or lower) for synthesis.
- Functional Assays: Measure cAMP accumulation (ELISA) or β-arrestin recruitment (BRET assays) to assess signaling bias.
How should conflicting toxicity data from different studies on methoxy-substituted ethanamines be reconciled?
Level: Advanced
Methodological Answer:
Address contradictions via:
- Dosage and Exposure Analysis: Compare LD50 values (oral vs. intravenous) and exposure durations. For acute toxicity, prioritize studies adhering to OECD Test Guideline 423.
- In Silico Predictions: Use QSAR tools (e.g., TEST by EPA) to predict hepatotoxicity or nephrotoxicity based on structural alerts (e.g., primary amine groups) .
- Mechanistic Studies: Conduct in vitro cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic pathways contributing to toxicity .
How can SHELX software improve the accuracy of crystallographic data for this compound?
Level: Advanced
Methodological Answer:
SHELX-97 is ideal for refining small-molecule crystal structures:
- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Ensure resolution < 0.8 Å.
- Refinement: Execute
SHELXLwith the following commands:ACTAfor absorption correction.FMOLfor full-matrix least-squares refinement.HKLF 4for merging equivalent reflections.
- Validation: Check R-factors (R1 < 5%) and residual electron density (< 0.3 eÅ⁻³) using
PLATON.
What methodologies are recommended for assessing the stability of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to buffers at pH 1 (HCl), 7 (phosphate), and 13 (NaOH) at 40°C for 24 hours.
- Analyze degradation products via LC-MS/MS (e.g., Agilent 6495 Q-TOF).
- Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life at 25°C.
- Solid-State Stability: Perform PXRD to detect polymorphic changes after humidity exposure (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
